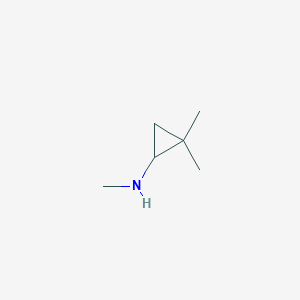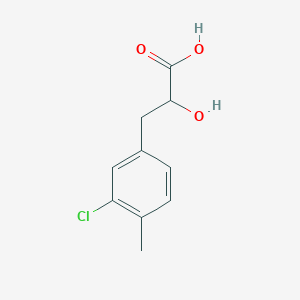![molecular formula C7H11NO3 B15273798 Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid](/img/structure/B15273798.png)
Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid is a heterocyclic compound featuring a five-membered ring structure with one nitrogen and one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method includes the use of tert-butoxycarbonyl (Boc) protection for the amino group, followed by cyclization under acidic conditions . The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as trifluoroacetic acid.
Industrial Production Methods
Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods prioritize cost-effectiveness and yield optimization. The use of continuous flow reactors and automated synthesis platforms can enhance production efficiency and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or oxygen atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoline derivatives, while reduction can produce amine or alcohol derivatives .
Aplicaciones Científicas De Investigación
Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Oxazoline: A five-membered heterocycle with one nitrogen and one oxygen atom, similar to Hexahydro-2H-cyclopenta[D][1,2]oxazole-3-carboxylic acid but without the carboxylic acid group.
Oxazole: Another five-membered heterocycle, but with a different arrangement of nitrogen and oxygen atoms.
Thiazole: A five-membered ring containing sulfur and nitrogen atoms.
Uniqueness
This compound is unique due to its specific ring structure and the presence of a carboxylic acid group. This combination of features imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C7H11NO3 |
|---|---|
Peso molecular |
157.17 g/mol |
Nombre IUPAC |
3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[d][1,2]oxazole-3-carboxylic acid |
InChI |
InChI=1S/C7H11NO3/c9-7(10)6-4-2-1-3-5(4)11-8-6/h4-6,8H,1-3H2,(H,9,10) |
Clave InChI |
HPKCWWAWQQYWJZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2C(C1)ONC2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


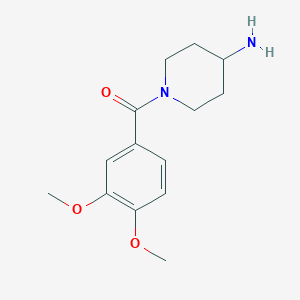

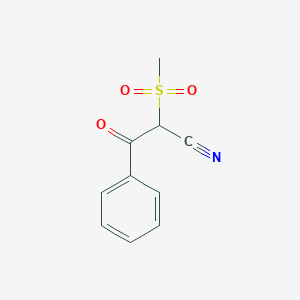
![(5-{[(2-Methoxyethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15273731.png)
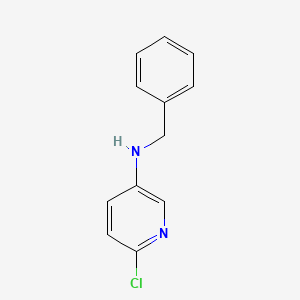
![2-[(2-Chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide](/img/structure/B15273749.png)
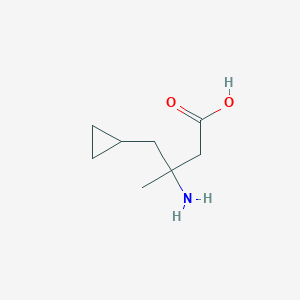
![5-Bromo-2,3-dimethylimidazo[2,1-B][1,3]thiazole](/img/structure/B15273779.png)
![5-Bromo-2-[(tert-butoxycarbonyl)amino]isonicotinic acid](/img/structure/B15273782.png)

